6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Industrial production methods often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Specific conditions and reagents are required for reduction reactions.
Substitution: Radical reactions and transition metal catalysis are often employed.
Common reagents include α-bromocarbonyl compounds and 2-aminopyridine derivatives. Major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in organic synthesis for constructing complex molecules.
Biology: Exhibits significant bioactivity, including antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential as an antituberculosis agent.
Industry: Utilized in material science due to its structural characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the conserved protein FtsZ, leading to the arrest of cell division in certain bacterial pathogens . This makes it a promising candidate for developing new antibacterial agents.
Comparison with Similar Compounds
6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Bromo-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogues.
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
6-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-14-2-1-13-7(14)3-5(6)8(10,11)12/h1-4H |
InChI Key |
CMYFBXLJRISHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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